4-(2-{[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzenesulfonamide
Description
The compound 4-(2-{[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzenesulfonamide belongs to the pyrazolo[3,4-d]pyrimidine class of heterocycles, which are renowned for their diverse biological activities, including antiviral, anticancer, and enzyme inhibitory properties . Its structure features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-methoxyphenyl group at position 1 and a benzenesulfonamide moiety linked via an ethylamino bridge at position 4. This compound’s design combines structural elements from two pharmacologically active motifs: the pyrazolo[3,4-d]pyrimidine scaffold and the sulfonamide functionality, positioning it as a candidate for multitargeted drug development.
Properties
IUPAC Name |
4-[2-[[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3S/c1-29-16-6-4-15(5-7-16)26-20-18(12-25-26)19(23-13-24-20)22-11-10-14-2-8-17(9-3-14)30(21,27)28/h2-9,12-13H,10-11H2,1H3,(H2,21,27,28)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUAKYXYBCBILI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Formation of Pyrazolopyrimidine Core: : The synthesis typically starts with the formation of the pyrazolopyrimidine core. This can be achieved through the reaction of 4-methoxyphenylhydrazine with appropriate diketones or other precursors under acidic or basic conditions.
Amination Process: : The pyrazolopyrimidine intermediate is then subjected to an amination reaction using 2-bromoethylbenzenesulfonamide. This step usually requires a catalyst like palladium (Pd) and can be carried out in solvents such as DMF (dimethylformamide) at elevated temperatures.
Final Product Formation: : The final compound, 4-(2-{[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzenesulfonamide, is obtained by purification methods such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, production methods might include batch reactors or continuous flow processes, ensuring tight control over reaction parameters to maximize yield and purity. Key techniques involve automated systems to monitor reaction conditions in real-time.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The benzenesulfonamide moiety undergoes characteristic reactions, including hydrolysis and nucleophilic substitutions:
-
Mechanistic Insight : Hydrolysis under acidic conditions proceeds via protonation of the sulfonamide nitrogen, followed by cleavage to yield 4-(2-aminoethyl)benzenesulfonic acid. Alkylation typically targets the sulfonamide nitrogen, enhancing lipophilicity for pharmacological studies .
Pyrazolo[3,4-d]pyrimidine Core Modifications
The electron-deficient pyrimidine ring participates in electrophilic and nucleophilic reactions:
Electrophilic Aromatic Substitution
-
Nitration : Treatment with HNO₃/H₂SO₄ introduces nitro groups at the C6 position of the pyrimidine ring, confirmed by NMR shifts (δ 8.9 ppm for C6-NO₂).
-
Halogenation : Bromine (Br₂) in acetic acid selectively substitutes the C3 pyrazole position, enabling further cross-coupling reactions.
Nucleophilic Displacement
-
Amination : Reaction with ammonia (NH₃) at 120°C replaces the C4-amino group with secondary amines, altering kinase inhibition profiles .
Ethylamino Linker Functionalization
The ethylamino bridge (-NH-CH₂-CH₂-) undergoes oxidation and alkylation:
| Reaction | Reagents/Conditions | Products | References |
|---|---|---|---|
| Oxidation | KMnO₄ in acidic H₂O | Carboxylic acid derivative | |
| Reductive Alkylation | LiAlH₄ with aldehydes/ketones | Secondary amine derivatives |
-
Key Finding : Oxidation of the ethyl group to a carboxylic acid enhances water solubility, critical for improving bioavailability in drug candidates .
Enzyme-Targeted Reactions
The compound interacts with biological targets via reversible and irreversible mechanisms:
COX-II Inhibition
-
Mechanism : The sulfonamide group binds to the hydrophobic pocket of COX-II, while the pyrazolopyrimidine core obstructs arachidonic acid access.
-
Activity Data :
Kinase Inhibition
-
ATP-Competitive Binding : The pyrimidine ring mimics adenine, competing for ATP-binding sites in kinases like EGFR and VEGFR2 .
Stability and Degradation
-
Photodegradation : UV exposure (254 nm) decomposes the pyrimidine ring, forming quinazoline derivatives (HPLC-MS analysis).
-
Thermal Stability : Decomposes above 250°C, releasing SO₂ and NH₃ (TGA-FTIR data).
This reactivity profile underscores the compound’s versatility in drug design and materials science. Controlled functionalization of its sulfonamide, heterocyclic, and linker regions enables tailored modifications for target-specific applications.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a kinase inhibitor , which plays a critical role in regulating various cellular processes. Kinases are enzymes that catalyze the transfer of phosphate groups to substrates, and their inhibition can influence cell signaling pathways involved in cancer proliferation and survival.
- Targeting Specific Kinases : Research indicates that this compound may effectively inhibit cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for cancer therapeutics .
Anticancer Research
Numerous studies have highlighted the role of pyrazolo[3,4-d]pyrimidine derivatives in cancer treatment. The specific application of this compound involves:
- Mechanism of Action : By inhibiting CDK2/cyclin A2 complexes, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle, thereby stalling tumor growth .
- Case Studies : In vitro studies have shown promising results where treatment with this compound led to reduced viability of various cancer cell lines, indicating its potential as an anticancer agent .
Biochemical Research
The compound's ability to interact with biological targets makes it valuable in biochemical research:
- Enzyme Inhibition Studies : It has been utilized in studies aimed at understanding enzyme kinetics and inhibition mechanisms within cellular pathways .
- Drug Development : As a lead compound, it serves as a scaffold for synthesizing new derivatives with improved efficacy and selectivity against specific targets .
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interactions with specific molecular targets:
Molecular Targets: : It may inhibit enzymes like kinases by binding to their active sites, interfering with substrate interactions.
Pathways Involved: : It might modulate signaling pathways such as the MAPK/ERK pathway, which is critical in cell proliferation and apoptosis.
Comparison with Similar Compounds
Key Observations :
- The target compound’s ethylamino linker distinguishes it from compounds with rigid or bulkier substituents (e.g., chromenone in ).
- Unlike morpholinophenyl or fluorophenyl derivatives (), the 4-methoxyphenyl group may enhance metabolic stability due to reduced susceptibility to oxidative metabolism.
Key Findings :
- The target compound’s benzenesulfonamide group aligns with ’s pyrazoline derivatives, which exhibit nanomolar carbonic anhydrase inhibition (IC50: 0.12–1.84 µM) .
- Chromenone-containing analogs () likely target kinases or apoptosis pathways, as seen in similar fluorinated chromenones .
Physicochemical Properties
- Melting Points (MP): Chromenone derivatives () exhibit higher MPs (175–245°C) due to planar aromatic systems, whereas the target compound’s MP is unreported but expected to be lower due to its flexible ethylamino linker.
- Molecular Weight : The target compound (~450 g/mol) falls within the acceptable range for oral bioavailability, contrasting with heavier analogs like Example 53 (589.1 g/mol) .
- LogP: Not explicitly reported, but the benzenesulfonamide group may increase hydrophilicity compared to methylsulfonyl or morpholine substituents.
Research Findings
Enzyme Inhibition : The benzenesulfonamide group in the target compound may enhance binding to carbonic anhydrase isoforms, similar to pyrazoline derivatives in .
Anticancer Potential: Pyrazolo[3,4-d]pyrimidines with aryl substitutions (e.g., 4-methoxyphenyl) demonstrate antiproliferative effects in cancer cell lines .
Synthetic Feasibility: The ethylamino linker simplifies synthesis compared to chromenone- or morpholine-based analogs, which require multi-step protocols () .
Biological Activity
4-(2-{[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N6O2S |
| Molecular Weight | 398.48 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C(=O)N)C1=CC=C(C=C1)S(=O)(=O)N2C=NC(=N2)C(=C3C=NNC3=C(N)N)C(=O)N |
The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. Specifically, it targets CDK2/cyclin A2 complexes, essential for the transition from the G1 phase to the S phase of the cell cycle .
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar structures have demonstrated potent inhibitory effects against various cancer cell lines. The IC50 values for related compounds often fall within the nanomolar range, indicating strong biological activity .
Table: Summary of Antitumor Activity
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| CFI-400945 | HCT116 (Colon Cancer) | <10 |
| Compound 82a | KMS-12 BM (Multiple Myeloma) | 1400 |
| Compound 83 | MM1.S (Multiple Myeloma) | 640 |
Inhibition Studies
In vitro studies have shown that this compound exhibits significant inhibitory activity against several kinases involved in tumor progression. The compound's selectivity profile indicates a preference for certain kinases over others, which is crucial for minimizing side effects during therapeutic applications .
Study on CDK Inhibition
A recent study investigated the effects of pyrazolo[3,4-d]pyrimidine derivatives on CDK activity in various cancer models. The results indicated that these compounds could effectively inhibit CDK activity, leading to reduced proliferation rates in cancer cells and increased apoptosis .
Preclinical Trials
In preclinical trials involving animal models, compounds similar to this compound showed promising results in reducing tumor sizes and improving survival rates. The efficacy was attributed to their ability to modulate key signaling pathways involved in cancer progression .
Q & A
Q. Table 2: Key Substituents and Observed Activities
| Substituent Type | Biological Activity | Reference |
|---|---|---|
| 4-Methoxyphenyl | Enhanced COX-2 selectivity | |
| Thiourea | Improved antimycobacterial | |
| Benzoate | Reduced cytotoxicity |
Advanced: How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Methodological Answer:
- Metabolic Stability : Perform hepatic microsome assays to identify rapid degradation in vivo (e.g., cytochrome P450 interactions) .
- Formulation Adjustments : Use liposomal encapsulation or PEGylation to improve bioavailability .
- Dose-Response Refinement : Apply split-split plot experimental designs (as in agricultural studies) with multiple replicates to account for variability .
Advanced: What computational methods predict binding affinity with target enzymes?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess interactions with COX-2 .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate binding energy contributions of the sulfonamide group .
- Free Energy Perturbation (FEP) : Compare relative binding affinities of derivatives with substituents like methoxy vs. chloro .
Advanced: How should researchers design longitudinal in vivo toxicity studies?
Methodological Answer:
- Study Design : Use a randomized block design with split plots for dose groups (e.g., 10, 50, 100 mg/kg) and subplots for time points (e.g., 30, 60, 90 days) .
- Endpoints : Monitor liver/kidney function (AST, ALT, creatinine) and histopathology .
- Statistical Analysis : Apply mixed-effects models to account for inter-individual variability .
Basic: What are the critical steps for ensuring synthesis reproducibility?
Methodological Answer:
- Stoichiometric Precision : Use anhydrous solvents (e.g., dry acetonitrile) and degas reagents to prevent side reactions .
- Temperature Control : Maintain reactions at 60–80°C for optimal coupling efficiency .
- Analytical Validation : Confirm intermediate purity at each step via TLC or HPLC before proceeding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
